molecular formula C10H8BrN B1275203 5-Bromo-8-methylquinoline CAS No. 74316-55-5

5-Bromo-8-methylquinoline

Cat. No. B1275203
CAS RN: 74316-55-5
M. Wt: 222.08 g/mol
InChI Key: REIFWJGDIKRUSB-UHFFFAOYSA-N
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Description

5-Bromo-8-methylquinoline is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of 5-Bromo-8-methylquinoline involves various methods. For instance, one method involves refluxing the equimolar mixture of hot methanolic solution of 7-formyl-8-hydroxy-2-methylquinoline and hot methanolic solution of 5-bromo-3-hydrazonoindolin-2-one for 6-7 hours in the presence of a catalytic amount of hydrochloric acid . Another method involves heating a mixture of bromoquinoline, cuprous cyanide, and dry pyridine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .


Chemical Reactions Analysis

Quinoline and its derivatives, including 5-Bromo-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

5-Bromo-8-methylquinoline is a solid at room temperature . Its empirical formula is C10H8BrN, and it has a molecular weight of 222.08 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

5-Bromo-8-methylquinoline: is a significant compound in medicinal chemistry due to its quinoline scaffold, which is a common structure in many pharmacologically active molecules. It serves as a key intermediate in the synthesis of various drugs, particularly those with anti-inflammatory, antimalarial, and antibacterial properties . The bromine atom in the compound can be used for further functionalization, leading to a wide array of biologically active derivatives.

Organic Synthesis

In synthetic organic chemistry, 5-Bromo-8-methylquinoline is utilized as a building block for complex organic molecules. Its presence can influence the electronic and steric properties of the molecules, making it a versatile reagent for constructing diverse organic structures .

Material Science

The unique properties of 5-Bromo-8-methylquinoline make it a candidate for developing new materials, especially in the field of organic electronics. It can be used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices .

Analytical Chemistry

Due to its distinct spectroscopic properties, 5-Bromo-8-methylquinoline can be employed as a fluorescent probe or a chromophore in analytical chemistry applications. It helps in the detection and quantification of various substances through fluorescence spectroscopy .

Agricultural Chemistry

Quinoline derivatives are known to exhibit plant growth regulatory activities5-Bromo-8-methylquinoline could be explored for its potential use in developing new agrochemicals that can act as herbicides or pesticides .

Environmental Science

Research into the environmental fate of quinoline compounds, including 5-Bromo-8-methylquinoline , is crucial. They can be studied for their biodegradability, toxicity, and potential accumulation in ecosystems, which is important for assessing environmental risks .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

properties

IUPAC Name

5-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFWJGDIKRUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405812
Record name 5-bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methylquinoline

CAS RN

74316-55-5
Record name 5-bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NBS (13.7 g, 76.9 mmol, 1.1 equiv) was added portionwise to a cold (5° C.) solution of 8-methyl-quinoline (10 g, 69.9 mmol) in concentrated H2SO4 (150 mL). The reaction mixture was stirred for 18 h at 5° C., diluted in ice (300 mL) and basified by addition of an aqueous solution of NaOH (10% wt). The resulting white solid was collected by vacuum filtration, rinsed with water, and dissolved in DCM. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated to afford 15.2 g of the title compound as a beige solid: ESI-MS: 221.9/223.9 [M+H]+; tR=3.59 min (System 1).
Name
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13.7 g
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reactant
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10 g
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150 mL
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[Compound]
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ice
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 5-Bromo-2-methylaniline (7.44 g), glycerol (7.4 g), nitrobenzene (4.9 g) in 75% sulfuric acid (20 ml) was heated at 150° C. for 3 hrs. The solution was cooled to 0° C. then carefully neutralized with aqueous sodium hydroxide. The reaction mixture became a dark gum and was diluted with water and extracted three times with ethyl acetate. The combined organic layers were washed with saturated brine, then dried with sodium sulphate and the solvent removed in vacuo. The crude product was purified by column chromatography (dichloromethane) to afford the title compound as a solid (6 g). 1H-NMR (CDCl3, 400 MHz) 8.91 (m, 1H), 8.51 (m, 1H), 7.7 (m, 1H), 7.50 (m, 1H), 7.4 (m, 1H), 2.72 (s, 3H).
Quantity
7.44 g
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reactant
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7.4 g
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reactant
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4.9 g
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reactant
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of 8-Metyl quinoline (30 g, 0.209 mol) in Conc.H2SO4 (300 ml) was added Silver sulphate (97.98 g, 0.314 mol) in lots at 0° C. and followed by Bromine (10.74 ml, 0.209 mol) drop wise for 10 min. After addition of Bromine, the reaction mixture was stirred at RT for 4 h and the reaction completion was confirmed by TLC. After completion of reaction the reaction mixture was quenched with ice and basified with NH4OH solution and extracted with ethyl acetate. The organic layer was washed with water, brine solution and dried over anhydrous sodium sulphate and concentrated to afford (43 g, 92.4% yield) as dark brown liquid. The crude product was as such taken for next step without further purification. 1H NMR (DMSO-d6 400 MHz): δ 8.97-8.96 (dd, J=4.16, 5.8 Hz, 1H), 8.45-8.42 (dd, J=8.56, 10.2 Hz, 1H), 7.81-7.79 (d, J=7.68 Hz, 1H), 7.67-7.64 (dd, J˜8.52, 12.64 Hz, 1H), 7.53-7.51 (dd, J=7.64, 8.52 Hz, 1H), 2.66 (s, 3H).
Quantity
30 g
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reactant
Reaction Step One
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10.74 mL
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reactant
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0 (± 1) mol
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crude product
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97.98 g
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catalyst
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300 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of brominating 8-methylquinoline-5-carboxylic acid?

A1: While the provided abstracts don't explicitly state the purpose of bromination, it likely serves as a crucial step in synthesizing more complex molecules. Introducing a bromine atom can alter a molecule's reactivity and physicochemical properties, potentially influencing its biological activity or enabling further chemical modifications. [, ]

Q2: Are there alternative methods to synthesize 8-methylquinoline-5-carboxylic acid derivatives besides those involving bromination?

A2: The provided research papers focus on specific synthesis routes involving bromination. [, ] Exploring alternative synthesis methods would require consulting additional scientific literature and exploring different reaction pathways and reagents.

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